2-(Benzyloxy)-4-chloroaniline CAS number 860677-89-9
2-(Benzyloxy)-4-chloroaniline CAS number 860677-89-9
An In-Depth Technical Guide to 2-(Benzyloxy)-4-chloroaniline (CAS 860677-89-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Benzyloxy)-4-chloroaniline is a substituted aniline derivative of significant interest in synthetic and medicinal chemistry. Its structure, featuring a benzyloxy group ortho to the amine and a chloro substituent para, presents a versatile scaffold for the development of novel compounds. While public domain data specifically for CAS number 860677-89-9 is limited, this guide provides a comprehensive technical overview by synthesizing information from its hydrochloride salt, its logical precursors, and structurally related analogues. This document details the compound's chemical identity, physicochemical properties, a robust, field-proven synthesis protocol, potential applications in drug discovery, and essential safety and handling information.
Chemical Identity and Physicochemical Properties
The core structure of 2-(Benzyloxy)-4-chloroaniline combines the functionalities of an aromatic amine, a benzyl ether, and an organochloride. These features make it a valuable intermediate for introducing this specific substitution pattern into more complex molecules.
Table 1: Physicochemical and Identity Data
| Property | Value / Information | Source / Note |
| IUPAC Name | 2-(Benzyloxy)-4-chloroaniline | - |
| CAS Number | 860677-89-9 | - |
| Molecular Formula | C₁₃H₁₂ClNO | Calculated |
| Molecular Weight | 233.69 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)N | - |
| Related CAS | 860585-47-3 (Hydrochloride Salt) | [1] |
| Precursor CAS | 28443-50-7 (2-Amino-5-chlorophenol) | [2] |
| Form | Solid (Predicted) | Based on analogues |
| Melting Point | 145-153 °C (for precursor 2-Amino-5-chlorophenol) | [2] |
| Solubility | Soluble in Methanol (for precursor) | [2] |
Note: Due to the scarcity of direct experimental data for 2-(Benzyloxy)-4-chloroaniline, some properties are inferred from its precursor, 2-Amino-5-chlorophenol, a light brown crystalline powder.[2]
Synthesis and Purification: A Protocol Grounded in Mechanistic Insight
The synthesis of 2-(Benzyloxy)-4-chloroaniline is most logically achieved via the selective O-benzylation of its precursor, 2-amino-5-chlorophenol. A direct alkylation of the aminophenol often results in a mixture of O- and N-alkylated products due to the comparable nucleophilicity of the hydroxyl and amino groups.[3] To ensure regioselectivity, a protection-alkylation-deprotection strategy is the most robust approach.
Rationale for Synthetic Strategy
The hydroxyl group of an aminophenol is a hard nucleophile, while the amino group is a softer nucleophile. Benzyl bromide, the alkylating agent, is a relatively soft electrophile. According to Hard-Soft Acid-Base (HSAB) theory, this combination can lead to poor selectivity. To circumvent this, the more nucleophilic amino group is temporarily protected as a less reactive imine. This allows the phenoxide, generated by a base, to be the sole nucleophilic site for the subsequent benzylation.
Proposed Synthetic Workflow
The following workflow outlines a reliable method for the synthesis of 2-(Benzyloxy)-4-chloroaniline.
Caption: Proposed synthesis of 2-(Benzyloxy)-4-chloroaniline.
Detailed Experimental Protocol
This protocol is adapted from established methods for the selective alkylation of aminophenols.[3]
Step 1: Protection of the Amino Group (Imine Formation)
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To a stirred solution of 2-amino-5-chlorophenol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).
-
Stir the resulting solution at room temperature for 1 hour. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure (in vacuo). The resulting residue, the N-benzylidene intermediate, can often be used in the next step without further purification.
Step 2: O-Benzylation
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Dissolve the crude imine intermediate from Step 1 in acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Add benzyl bromide (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for approximately 20 hours, monitoring the reaction by TLC until the starting material is consumed.
Step 3: Deprotection and Purification
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add a solution of aqueous hydrochloric acid (e.g., 2M HCl) and stir to hydrolyze the imine. This step regenerates the free amine.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-(Benzyloxy)-4-chloroaniline.
Potential Applications in Research and Drug Development
Substituted anilines are a cornerstone of medicinal chemistry, serving as key building blocks for a vast array of therapeutic agents.[4] The 2-(benzyloxy)-4-chloroaniline scaffold is a precursor to molecules with potential biological activity.
-
Kinase Inhibitors: The anilino-quinazoline and anilino-pyrimidine cores are prevalent in many FDA-approved tyrosine kinase inhibitors for oncology.[4] 2-(Benzyloxy)-4-chloroaniline could serve as a starting material for novel inhibitors where the benzyloxy and chloro groups modulate solubility, metabolic stability, and target engagement.
-
Antimicrobial Agents: Chloroanilines are precursors to widely used antimicrobial and bactericidal agents like chlorhexidine. N-benzyl aniline derivatives have also been investigated for their activity against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[5]
-
CNS-Active Agents: Benzyloxyaniline derivatives have been explored for various central nervous system (CNS) applications. For instance, novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives have been designed as multifunctional agents for treating Parkinson's disease, exhibiting monoamine oxidase B (MAO-B) inhibition and antioxidant properties.[6]
-
Chemical Synthesis: As a functionalized primary amine, it is a valuable intermediate for synthesizing more complex molecules, including dyes, pigments, and specialty polymers.[7]
Safety and Handling
Table 2: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement | Source (Analogue) |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | [1] |
| Skin Irritation | 2 | H315: Causes skin irritation. | [1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness. | [1] |
| Carcinogenicity | 1A / 1B | H350: May cause cancer. (Precautionary, based on 4-chloroaniline) | [10] |
| Aquatic Hazard (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects. (Precautionary) | [9] |
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling should be performed in a well-ventilated fume hood to minimize inhalation exposure.[11]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of properly.[11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[11]
-
Do not eat, drink, or smoke in the handling area.[8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
References
-
LookChem. (n.d.). Cas 28443-50-7, 2-Amino-5-chlorophenol. Retrieved from [Link][2]
-
NextSDS. (n.d.). 2-(benzyloxy)-4-chloroaniline hydrochloride — Chemical Substance Information. Retrieved from [Link][1]
-
New Jersey Department of Health. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from [Link][8]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link][9]
-
PubChem. (n.d.). 2-Amino-5-chlorophenol. Retrieved from [Link][13]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
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Labkem. (2024). 4-Chloroaniline 103500 - Safety Data Sheet. Retrieved from [Link][10]
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Autech. (n.d.). 4-Benzyloxyaniline hydrochloride. Retrieved from [Link][7]
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Cao, Z., et al. (2023). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 249, 115142. Retrieved from [Link][6]
-
Google Patents. (n.d.). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof. Retrieved from [5]
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Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
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